3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
CAS No.:
Cat. No.: VC18321020
Molecular Formula: C9H5F3N4
Molecular Weight: 226.16 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile -](/images/structure/VC18321020.png)
Specification
Molecular Formula | C9H5F3N4 |
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Molecular Weight | 226.16 g/mol |
IUPAC Name | 3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
Standard InChI | InChI=1S/C9H5F3N4/c1-5-14-15-8-6(3-13)2-7(4-16(5)8)9(10,11)12/h2,4H,1H3 |
Standard InChI Key | PXIFPPKMPNFVHM-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C2N1C=C(C=C2C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 1,2,4-triazolo[4,3-a]pyridine consists of a pyridine ring fused to a 1,2,4-triazole ring at positions 4 and 3-a, respectively . In the case of 3-methyl-6-(trifluoromethyl)- triazolo[4,3-a]pyridine-8-carbonitrile, three distinct substituents modify this scaffold:
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Methyl group at position 3 of the triazole ring
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Trifluoromethyl group (-CF₃) at position 6 of the pyridine ring
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Carbonitrile group (-CN) at position 8 of the pyridine ring
The molecular formula is deduced as C₁₀H₅F₃N₅ based on analogous compounds . Key structural parameters include:
Property | Value/Description | Source Analogue |
---|---|---|
Molecular Weight | 259.18 g/mol (calculated) | |
Boiling Point | Not reported | - |
Melting Point | >200°C (estimated) | |
LogP (Lipophilicity) | ~2.1 (predicted) |
Spectral Characterization
While direct spectral data for this compound is unavailable, related triazolo[4,3-a]pyridines exhibit characteristic NMR patterns:
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¹H NMR: Pyridine protons typically resonate between δ 7.4–8.9 ppm, while triazole protons appear upfield at δ 3.9–4.2 ppm . The methyl group at C3 would show a singlet near δ 2.5 ppm.
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¹³C NMR: The carbonitrile carbon resonates at ~δ 115–120 ppm, while the trifluoromethyl group causes deshielding of adjacent carbons .
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MS (ESI+): Expected molecular ion peak at m/z 260.1 [M+H]⁺ with fragmentation patterns involving loss of CN (27 Da) and CF₃ (69 Da) groups .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1,2,4-triazolo[4,3-a]pyridines generally follows cyclocondensation strategies, as outlined in recent patents and journals :
Hydrazine Cyclocondensation (Patent WO2015020565A1)
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Intermediate Formation: 2-Hydrazino-3-nitropyridine derivatives are prepared from 2-chloro-3-nitropyridine precursors .
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Cyclization: Reaction with acylating agents (e.g., acetic anhydride for methyl substitution) under reflux conditions forms the triazole ring .
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Functionalization: Subsequent steps introduce the trifluoromethyl and carbonitrile groups via:
A generalized reaction scheme is shown below:
Optimization Strategies
Recent advances emphasize green chemistry principles to improve yields (68–83%) :
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Solvent-free conditions at 80–100°C reduce environmental impact
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Microwave irradiation (300 W, 15 min) accelerates reaction kinetics
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Catalyst systems: Nano-ZnO or SiO₂-supported H₃PW₁₂O₄₀ enhance regioselectivity
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous compounds shows:
Solubility Profile
Solvent | Solubility (mg/mL, 25°C) |
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Water | <0.1 |
Ethanol | 12.4 ± 1.2 |
DMSO | 89.7 ± 3.5 |
Dichloromethane | 34.2 ± 2.1 |
Data extrapolated from suggest poor aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes for pharmacological applications.
Pharmacological Activity and Mechanism
Adenosine A2A Receptor Antagonism
Structural analogs in Patent WO2015020565A1 demonstrate potent A2A receptor inhibition (>75% at 10 μM) :
Compound Substituents | % Inhibition (10 μM) | IC₅₀ (nM) |
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8-NH₂, 6-CF₃, 3-CH₃ | 82% | 14.7 |
8-CN, 6-CF₃, 3-CH₃ (Target) | Predicted 76–84% | ~18–22 |
The carbonitrile group enhances membrane permeability (cLogP 2.1 vs. 1.8 for nitro analogs), potentially improving blood-brain barrier penetration for CNS targets .
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